2-[(3S)-6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid, also known as Fasiglifam (TAK-875), is a synthetic organic compound that has gained significant attention in scientific research for its role as a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). [] This receptor is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. [] Fasiglifam belongs to the class of dihydrobenzofuran derivatives. [] Its discovery and development stemmed from the need for a safe and effective antidiabetic drug with a reduced risk of hypoglycemia. []
The synthesis of 2-[(3S)-6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid involves a multi-step process, starting with the cyclization of the phenylpropanoic acid moiety of a lead compound. [] This cyclization leads to the formation of fused phenylalkanoic acids, which possess favorable in vitro agonist activities and pharmacokinetic profiles. [] Further optimization of the structure led to the discovery of the dihydrobenzofuran derivative, Fasiglifam. []
2-[(3S)-6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid acts as a potent and selective agonist of GPR40/FFAR1. [] Upon binding to the receptor, Fasiglifam initiates a signaling cascade that enhances glucose-stimulated insulin secretion in pancreatic β-cells. [, ] This action is glucose-dependent, meaning that it only potentiates insulin release in the presence of elevated glucose levels. [] The mechanism involves an elevation of intracellular Ca2+ concentration in β-cells. [] Notably, Fasiglifam does not significantly affect glucagon secretion, a feature that could be advantageous in minimizing the risk of hypoglycemia. []
2-[(3S)-6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid has been extensively studied for its potential application in the treatment of type 2 diabetes mellitus. [] Its ability to selectively enhance glucose-stimulated insulin secretion, without significantly affecting glucagon release, makes it a promising candidate for achieving glycemic control with a lower risk of hypoglycemia. [] Preclinical studies in animal models of diabetes have demonstrated its efficacy in lowering plasma glucose levels and improving glucose tolerance. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: